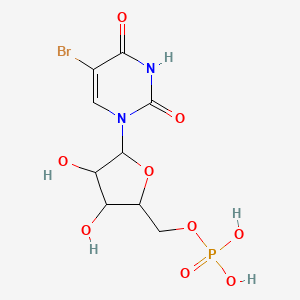
5-Bromo-5'-uridylic Acid Triethylamine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5’-uridylic Acid Triethylamine Salt is a modified nucleotide that has garnered significant attention in scientific research due to its unique properties. It is a derivative of uridine, a nucleoside that is a building block of RNA. This compound is often used in biochemical research, particularly in the study of RNA synthesis and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-uridylic Acid Triethylamine Salt typically involves the bromination of uridine derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperatures to ensure the selective bromination of the uridine molecule.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-5’-uridylic Acid Triethylamine Salt may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-5’-uridylic Acid Triethylamine Salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while reactions with amines can produce amino-substituted uridine derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-5’-uridylic Acid Triethylamine Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is employed in studies of RNA synthesis, function, and regulation.
Medicine: Research involving this compound includes investigations into antiviral and anticancer therapies.
Industry: It is used in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
The mechanism of action of 5-Bromo-5’-uridylic Acid Triethylamine Salt involves its incorporation into RNA molecules during transcription. The bromine atom can influence the base-pairing properties and stability of the RNA, affecting its function and interactions with other biomolecules. The compound can also act as a substrate for various enzymes involved in RNA metabolism, providing insights into their mechanisms and functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-5’-uridylic Acid: Another modified nucleotide with a fluorine atom instead of bromine.
5-Iodo-5’-uridylic Acid: Similar to 5-Bromo-5’-uridylic Acid but with an iodine atom.
5-Chloro-5’-uridylic Acid: Contains a chlorine atom instead of bromine.
Uniqueness
5-Bromo-5’-uridylic Acid Triethylamine Salt is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Propiedades
IUPAC Name |
[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVUMJNEZFMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
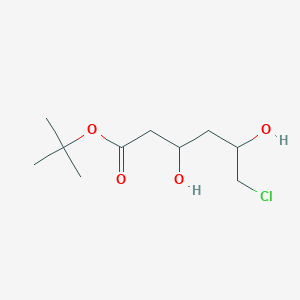
![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)

![(4E)-4-Deoxy-4-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-2,3-O-(1-methylethylidene)-beta-L-erythropentopyranoside Methyl Ether](/img/structure/B12286762.png)
![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
![3-[(4-Sulfanylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B12286772.png)
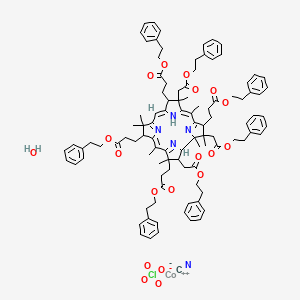

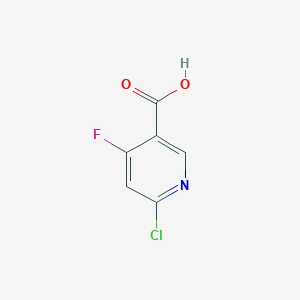
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
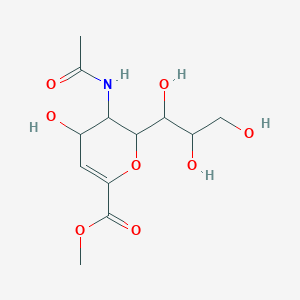


![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
